[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine
Description
Properties
IUPAC Name |
[4-(aminomethyl)-4-fluoropiperidin-1-yl]-(3-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF2N2O/c14-10-7-9(1-2-11(10)15)12(19)18-5-3-13(16,8-17)4-6-18/h1-2,7H,3-6,8,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLXAWPHBCZDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)F)C(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine , identified by its CAS number 2173992-07-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships, and relevant case studies.
Molecular Structure
The molecular formula for this compound can be represented as follows:
- Molecular Formula : CHClFN
- Molecular Weight : 285.75 g/mol
Structural Characteristics
The compound features a piperidine ring substituted with a chlorofluorobenzoyl group, which is significant for its interactions with biological targets. The presence of fluorine and chlorine atoms is expected to enhance lipophilicity, potentially improving membrane permeability.
Pharmacological Profile
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds containing piperidine moieties have been studied for their antidepressant properties, potentially acting on neurotransmitter systems such as serotonin and norepinephrine.
- Anticancer Activity : The chlorofluorobenzoyl group may contribute to the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may function as a receptor modulator or inhibitor, affecting key pathways in cellular proliferation and survival.
In Vitro Studies
Recent studies have demonstrated the efficacy of related compounds in vitro against various cancer cell lines. For instance, a study on similar piperidine derivatives showed significant cytotoxicity against non-small cell lung carcinoma (NSCLC) cells, suggesting that the structural features of these compounds are crucial for their anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Activity Impact |
|---|---|
| Chlorine Substitution | Enhances binding affinity to targets |
| Fluorine Substitution | Increases lipophilicity and membrane penetration |
| Piperidine Ring | Essential for neuropharmacological effects |
Research indicates that modifications to these substituents can lead to variations in potency and selectivity towards specific biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
F13714
- Structure: F13714 ((3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)methanone) shares the 3-chloro-4-fluorobenzoyl and 4-fluoropiperidine core with F15599 but differs in the methanamine substituent. Instead of a pyrimidin-2-ylmethyl group (as in F15599), F13714 has a 5-methylpyridin-2-ylmethyl substituent .
- Pharmacology :
- Receptor Bias : Both compounds are 5-HT1A agonists, but F15599 exhibits stronger bias toward ERK1/2 activation, while F13714 shows higher β-arrestin recruitment .
- In Vivo Efficacy : In rodent models, F15599 demonstrates superior antidepressant-like effects in the forced swimming test (FST) compared to F13714, likely due to its ERK1/2 preference .
- Brain Penetration : F15599 has a brain-to-serum ratio of 0.5, while F13714 shows reduced CNS penetration, attributed to differences in lipophilicity .
[1-(3,4-Dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanamine
- Structure : This analog replaces the 3-chloro-4-fluorobenzoyl group with a 3,4-dichlorobenzoyl moiety.
- Activity : The dichloro substitution increases lipophilicity (ClogP = 3.2 vs. 2.8 for F15599) but reduces 5-HT1A affinity (Ki = 12 nM vs. 1.5 nM for F15599) . This highlights the importance of fluorine in optimizing receptor interactions.
[1-(3-Fluorobenzoyl)piperidin-4-yl]methanamine Hydrochloride
- Structure : Lacks the 4-fluoro group on the piperidine ring and the 3-chloro on the benzoyl.
- Pharmacology :
- Reduced Potency : The absence of the 4-fluoro group on the piperidine decreases conformational rigidity, leading to a 10-fold drop in 5-HT1A binding affinity (IC50 = 150 nM vs. 15 nM for F15599) .
- Metabolic Stability : Lower halogen content correlates with faster hepatic clearance in rat liver microsomes (t1/2 = 20 min vs. 45 min for F15599) .
Structure-Activity Relationship (SAR) Analysis
Pharmacokinetics
| Compound | CLhep (mL/min/kg) | t1/2 (min) | Brain-to-Serum Ratio |
|---|---|---|---|
| F15599 | 25 | 45 | 0.5 |
| F13714 | 32 | 30 | 0.2 |
| [1-(3-Fluorobenzoyl)...] | 50 | 20 | <0.1 |
Data from rat liver microsomes (RLMs) and in vivo studies .
Q & A
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence polarization or luminescence-based readouts. IC values should be validated via dose-response curves (n ≥ 3 replicates) .
- Cell-Based Models : Human cancer cell lines (e.g., HCT-116 or HepG2) for cytotoxicity studies. Use ATP-based viability assays (e.g., CellTiter-Glo) with EC calculations .
- Protein Binding Studies : Surface plasmon resonance (SPR) with immobilized target proteins (e.g., BSA for plasma binding studies) to determine association/dissociation kinetics .
How do fluorination patterns affect its structure-activity relationships (SAR) in medicinal chemistry?
Advanced Research Focus
Fluorination at the 4-position of the piperidine ring and benzoyl moiety enhances metabolic stability and target affinity. Key findings:
- Piperidine Fluorine : Reduces basicity of the amine, improving blood-brain barrier penetration in CNS-targeted therapies .
- Benzoyl Chloro/Fluoro Substituents : Electron-withdrawing groups increase electrophilicity, enhancing interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
Q. Methodological Notes
- Fluorination and stereochemistry are critical for SAR; always validate configurations experimentally.
- Use orthogonal assays (e.g., SPR + ITC) to confirm biological activity and reduce false positives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
